molecular formula C16H30N6O3S B009787 Biocytin hydrazide CAS No. 102743-85-1

Biocytin hydrazide

Cat. No. B009787
CAS RN: 102743-85-1
M. Wt: 386.5 g/mol
InChI Key: XSXHTPJCSHZYFJ-MNXVOIDGSA-N
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Description

Biocytin hydrazide is an aldehyde-fixable cellular tracer that can be introduced into cells by microinjection . It can also be used to label glycoproteins or other carbohydrate molecules . The CAS number for Biocytin hydrazide is 102743-85-1 .


Synthesis Analysis

Biocytin hydrazide labeling is a two-step process that first involves oxidizing vicinal diols on glycoproteins at the cell surface, then reacting the aldehyde byproducts with biocytin hydrazide . Liquid assisted grinding (LAG) experiments were performed using a Retsch MM200 ball mill .


Molecular Structure Analysis

The molecular formula for Biocytin hydrazide is C16H30N6O3S . The average mass is 386.513 Da and the monoisotopic mass is 386.210022 Da .


Chemical Reactions Analysis

Biocytin hydrazide reacts with carbonyl moieties of aldehyde or ketone groups . The primary aliphatic amine of this molecule can be reversibly coupled to aldehydes and ketones to form a Schiff base .


Physical And Chemical Properties Analysis

Biocytin hydrazide has a density of 1.2±0.1 g/cm^3, a boiling point of 806.2±65.0 °C at 760 mmHg, and a flash point of 441.4±34.3 °C . It has 9 H bond acceptors, 8 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Surface Proteomic Analysis

Biocytin hydrazide is used in the comparative small-scale surface proteomic analysis of human extracellular vesicles and cells . This application allows for the characterization of cell surface proteome differences between cancer and healthy cells . However, it’s worth noting that the biocytin hydrazide protocol requires a larger number of cells (1.5 million) compared to other methods .

Microinjectable Anterograde and Transneuronal Tracers

Biocytin hydrazide can be used as microinjectable anterograde and transneuronal tracers . This application is particularly useful in neuroscience research, where it can help trace the path of neurons and understand their connections .

Fixable with Aldehyde-based Fixatives

Biocytin hydrazide is fixable with aldehyde-based fixatives . This property makes it a valuable tool in histology and pathology, where it can be used to preserve tissue samples for microscopic examination .

Reversible Coupling to Aldehydes and Ketones

The primary aliphatic amine of Biocytin hydrazide can be reversibly coupled to aldehydes and ketones . This feature allows it to form a Schiff base, which can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes .

Coupling to Carboxylic Acids of Proteins

Biocytin hydrazide can be coupled to the carboxylic acids of proteins and other water-soluble biopolymers in aqueous solution using water-soluble carbodiimides such as EDAC . This application is useful in bioconjugation and protein labeling experiments .

Glycoprotein Labeling

Biocytin hydrazide can be used to biotinylate glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins . This application is particularly useful in glycoproteomics, the study of glycosylated proteins .

Cell Surface Labeling

Biocytin hydrazide can be used to biotinylate and isolate cell surface glycoproteins . This application is crucial in cell biology and immunology, where it can help identify cell surface markers and understand cell-cell interactions .

Safety And Hazards

Currently, there are no known significant effects or critical hazards associated with Biocytin hydrazide .

Future Directions

Biocytin hydrazide has been used in research for comparative small-scale surface proteomic analysis of human extracellular vesicles and cells . It has potential for further use in the identification of novel diagnostic and therapeutic targets .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(5S)-5-amino-6-hydrazinyl-6-oxohexyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXHTPJCSHZYFJ-MNXVOIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)NN)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145482
Record name Biocytin hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biocytin hydrazide

CAS RN

102743-85-1
Record name Biocytin hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102743851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biocytin hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biocytin hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Biocytin hydrazide primarily interacts with carbonyl groups, showing selectivity for aldehydes over ketones. This interaction is based on the reactivity of the hydrazide moiety with carbonyl groups, forming a stable hydrazone bond. [, , , ] While widely known for labeling carbohydrate moieties, specifically sialic acids and galactose, on glycoproteins, research indicates its ability to directly biotinylate peptides and proteins by reacting with the guanidino group of arginine's side chain, in addition to the N-terminal and lysine residues. [, ] This biotinylation allows for the subsequent capture and analysis of target molecules using avidin-biotin technology. [, ]

ANone: While the provided research papers don't explicitly state the molecular formula and weight, they can be easily found in chemical databases. Spectroscopic data like NMR or IR spectra are not discussed in these research articles.

ANone: The research focuses on Biocytin Hydrazide's application in biological systems, primarily for labeling and purification purposes. Information regarding its stability under various conditions, such as different solvents, pH levels, or temperatures, is not discussed in detail within the provided abstracts. Similarly, specific details about material compatibility are not explicitly addressed.

A: Biocytin hydrazide serves as a useful tool for characterizing receptor proteins through its application in affinity cross-linking. [] A specific example is its use in studying the chitin elicitor binding protein (CEBiP). Researchers synthesized a biocytin hydrazide conjugate of N-acetylchitooctaose (GN8-Bio). This conjugate allowed for the detection of CEBiP in membrane preparations and facilitated its purification via avidin affinity chromatography. Further identification was achieved through LC-MALDI-MS/MS analysis after tryptic digestion. This method, utilizing biocytin hydrazide for affinity cross-linking, holds promise for purifying and identifying a range of plant receptor proteins. []

A: Yes, biocytin hydrazide has been successfully employed to investigate post-translational modifications in proteins, specifically the identification of a novel aspartyl aldehyde modification in the CP47 subunit of Photosystem II. [] By using biocytin hydrazide's affinity for carbonyl groups, researchers were able to tag and isolate a modified peptide, ultimately leading to the identification of a post-translationally modified aspartic acid residue. This highlights the utility of biocytin hydrazide in unraveling complex protein modifications. []

A: Biotinylated PEG/PAMA block copolymers, synthesized by incorporating biocytin hydrazide at the PEG chain end, have been successfully employed in constructing stable bionanoparticles. [] These copolymers, when combined with CdSe/ZnS nanoparticles (QD) in aqueous solutions, significantly improve dispersion stability, even in physiological saline conditions. This enhanced stability stems from the steric hindrance provided by the tethered biotin-PEG/PAMA chains on the QD surface. This approach shows potential for various biological applications, including immunohistochemistry. []

A: Biocytin hydrazide plays a crucial role in creating protein-resistant surfaces for biosensing applications, as demonstrated by its use in modifying self-assembled monolayers (SAMs) on gold surfaces. [] This method involves synthesizing oligo(ethylene glycol) (OEG)-linked alkanethiols with a terminal vicinal diol, which is subsequently converted to an aldehyde group. While the OEG layer provides initial protein resistance, the aldehyde groups, modified with biocytin hydrazide, enable the specific capture of streptavidin or the covalent attachment of biomolecules. This strategy using biocytin hydrazide is essential for developing highly specific and sensitive biosensors with minimal non-specific binding. [, ]

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